molecular formula C6H12ClNO B2939750 1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride CAS No. 2170372-24-2

1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride

Cat. No.: B2939750
CAS No.: 2170372-24-2
M. Wt: 149.62
InChI Key: FIRKDPOBMPZCGH-UHFFFAOYSA-N
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Description

1-Methyl-2-oxabicyclo[211]hexan-4-amine hydrochloride is a chemical compound with the molecular formula C6H11NO·HCl It is a bicyclic amine derivative, characterized by its unique structure that includes an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride typically involves the following steps:

    Formation of the Oxabicyclo Ring System: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the Amine Group: The amine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by an amine.

    Methylation: The methyl group can be introduced via methylation reactions using methylating agents such as methyl iodide.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Products may include oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure may allow it to fit into specific binding sites, influencing biological pathways. The amine group can participate in hydrogen bonding and electrostatic interactions, contributing to its activity.

Comparison with Similar Compounds

Similar Compounds

    2-{1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-amine hydrochloride: Similar structure with an additional ethyl group.

    1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine: The free amine form without the hydrochloride salt.

Uniqueness

1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride is unique due to its specific bicyclic structure and the presence of both an amine and a methyl group. This combination of features may confer distinct reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-5-2-6(7,3-5)4-8-5;/h2-4,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRKDPOBMPZCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(CO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2170372-24-2
Record name 1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride
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